molecular formula C7H13NO2 B112591 Ethyl 1-(aminomethyl)cyclopropanecarboxylate CAS No. 400840-94-0

Ethyl 1-(aminomethyl)cyclopropanecarboxylate

Cat. No. B112591
Key on ui cas rn: 400840-94-0
M. Wt: 143.18 g/mol
InChI Key: AYTOKAZVIPSHHI-UHFFFAOYSA-N
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Patent
US07709471B2

Procedure details

Ethyl1-cyanocyclopropane-1-carboxylate (Aldrich; 76.45 g, 550 mmol), Platinum Oxide (7.5 g) and Acetic acid (1 L) were combined then stirred at room temperature under hydrogen at 4 bar pressure for 8 hours. The reaction mixture was filtered and the filtrate concentrated in vacuo to give the title compound as a colourless oil containing 4.5 equivalents of acetic acid. (115 g, 51%)
Quantity
76.45 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
catalyst
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1([C:9]#[N:10])[CH2:8][CH2:7]1)=[O:5])[CH3:2]>[Pt]=O.C(O)(=O)C>[CH2:1]([O:3][C:4]([C:6]1([CH2:9][NH2:10])[CH2:8][CH2:7]1)=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
76.45 g
Type
reactant
Smiles
C(C)OC(=O)C1(CC1)C#N
Name
Quantity
7.5 g
Type
catalyst
Smiles
[Pt]=O
Name
Quantity
1 L
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1(CC1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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